3-ethynyl-5-formylbenzoic acid
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Overview
Description
3-ethynyl-5-formylbenzoic acid is an organic compound with the molecular formula C10H6O3 It is characterized by the presence of an ethynyl group at the third position and a formyl group at the fifth position on a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethynyl-5-formylbenzoic acid can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling reactions. This method typically employs boronic acids or esters as reagents, which react with halogenated benzoic acid derivatives in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-ethynyl-5-formylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles, palladium catalysts
Major Products
Oxidation: 3-ethynyl-5-carboxybenzoic acid
Reduction: 3-ethynyl-5-hydroxybenzoic acid
Substitution: Various substituted benzoic acid derivatives
Scientific Research Applications
3-ethynyl-5-formylbenzoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-ethynyl-5-formylbenzoic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its formyl and ethynyl groups may interact with specific molecular targets, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-ethynylbenzoic acid
- 5-formylbenzoic acid
- 3-ethynyl-4-formylbenzoic acid
Uniqueness
3-ethynyl-5-formylbenzoic acid is unique due to the simultaneous presence of both ethynyl and formyl groups on the benzoic acid core. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable compound in synthetic chemistry and research applications.
Properties
CAS No. |
2418727-05-4 |
---|---|
Molecular Formula |
C10H6O3 |
Molecular Weight |
174.2 |
Purity |
95 |
Origin of Product |
United States |
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